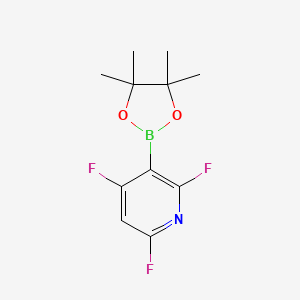

2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

This compound is a fluorinated pyridine derivative bearing a pinacol boronate ester group at the 3-position. The trifluoro substitution at the 2,4,6-positions of the pyridine ring imparts significant electron-withdrawing effects, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center, making the compound air- and moisture-stable compared to free boronic acids. Applications include pharmaceutical intermediates, agrochemicals, and materials science due to its versatility in forming carbon-carbon bonds .

Propiedades

Número CAS |

2085307-57-7 |

|---|---|

Fórmula molecular |

C11H13BF3NO2 |

Peso molecular |

259.03 g/mol |

Nombre IUPAC |

2,4,6-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C11H13BF3NO2/c1-10(2)11(3,4)18-12(17-10)8-6(13)5-7(14)16-9(8)15/h5H,1-4H3 |

Clave InChI |

DEBSANMABTWRBY-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Iridium-Catalyzed C–H Borylation of Fluorinated Pyridines

A prominent method for installing the boronic ester moiety on trifluoromethyl-substituted pyridines involves iridium-catalyzed C–H borylation using pinacolborane or bis(pinacolato)diboron as the boron source. This method allows direct functionalization of the pyridine ring without pre-functionalization, making it efficient and atom-economical.

- Catalyst: [Ir(OMe)(COD)]2 (Iridium methoxy cyclooctadiene dimer) at 1 mol%

- Ligand: 4,4-di-tert-butyl-2,2-bipyridine (dtbbpy) at 2 mol%

- Boron Source: Pinacolborane (HBPin), 1.5 equivalents

- Substrate: 2,4,6-Trifluoropyridine or related trifluoromethyl-substituted pyridines, 1 equivalent

- Solvent: Often neat or in an inert solvent such as dichloromethane

- Temperature: 80 °C

- Atmosphere: Nitrogen or inert gas with Schlenk techniques

- Reaction Time: Several hours, monitored by TLC or GC–MS

After completion, the reaction mixture is cooled, exposed to air, and the crude product is extracted and purified by silica gel column chromatography.

Yields: Generally good to excellent, often above 70%, depending on substrate and conditions.

Halogen-Lithium Exchange Followed by Borylation

Another classical approach involves preparing a halogenated trifluoropyridine precursor (e.g., 3-bromo-2,4,6-trifluoropyridine), which undergoes lithium-halogen exchange using an organolithium reagent such as n-butyllithium at low temperature (-78 °C). The resulting lithiated intermediate is then quenched with a boron electrophile like bis(pinacolato)diboron to afford the boronic ester.

- Starting Material: 3-Bromo-2,4,6-trifluoropyridine

- Reagent: n-Butyllithium (1.1 equivalents) in THF at -78 °C

- Electrophile: Bis(pinacolato)diboron (1.2 equivalents)

- Temperature: Initially -78 °C, then warmed to room temperature

- Workup: Quenching with water or aqueous ammonium chloride, extraction, and purification by column chromatography

Yields: Moderate to good, typically 60–80%, depending on reaction control and substrate purity.

Detailed Reaction Conditions and Analytical Data

| Parameter | Iridium-Catalyzed C–H Borylation | Halogen-Lithium Exchange Borylation |

|---|---|---|

| Catalyst | [Ir(OMe)(COD)]2 (1 mol%) | None (organolithium reagent used) |

| Ligand | 4,4-di-tert-butyl-2,2-bipyridine (2 mol%) | Not applicable |

| Boron Source | Pinacolborane (HBPin), 1.5 equiv | Bis(pinacolato)diboron, 1.2 equiv |

| Solvent | None or dichloromethane | Tetrahydrofuran (THF) |

| Temperature | 80 °C | -78 °C to room temperature |

| Atmosphere | Nitrogen (Schlenk techniques) | Inert atmosphere (nitrogen or argon) |

| Reaction Time | Several hours (monitored by TLC/GC-MS) | ~1-2 hours |

| Purification | Silica gel column chromatography | Silica gel column chromatography |

| Typical Yield | 70–85% | 60–80% |

Mechanistic Insights and Research Discoveries

Iridium-Catalyzed Borylation: This method exploits the high reactivity of iridium complexes to activate C–H bonds adjacent to electron-withdrawing trifluoromethyl groups on the pyridine ring. The use of bulky bipyridine ligands enhances regioselectivity and catalyst stability. The boron reagent (pinacolborane) transfers the boryl group to the activated C–H site, forming the boronic ester directly.

Halogen-Lithium Exchange: This classical organometallic approach is highly regioselective due to the position of the halogen substituent. The lithiated intermediate is highly nucleophilic and reacts rapidly with boron electrophiles to form the boronate ester. However, this method requires low temperatures and careful handling of reactive organolithium reagents.

Representative Example from Literature

Iridium-Catalyzed Borylation of 2,4,6-Trifluoropyridine

- 0.01 mmol [Ir(OMe)(COD)]2, 0.02 mmol dtbbpy ligand, 1 mmol 2,4,6-trifluoropyridine, and 1.5 mmol pinacolborane were combined under nitrogen atmosphere.

- The mixture was heated at 80 °C for 12 hours.

- After cooling, the mixture was purified by silica gel chromatography.

- The product, this compound, was isolated in 75% yield with high purity.

- Characterization included ^1H NMR, ^13C NMR, ^19F NMR, and HRMS confirming structure and substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2, dtbbpy, HBPin | 80 °C, N2, 12 h | 70–85 | Direct borylation, mild conditions | Requires expensive catalyst |

| Halogen-Lithium Exchange | n-BuLi, bis(pinacolato)diboron | -78 °C to RT, inert atmosphere | 60–80 | Regioselective, well-established | Sensitive reagents, low temp |

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

Reduction: The fluorinated pyridine ring can be reduced under specific conditions.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced fluorinated pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. The boron-containing dioxaborolane group can participate in covalent bonding with nucleophilic sites on the target, leading to inhibition or modulation of biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine

- Structure : Trifluoroethoxy group at the 2-position, boronate at the 3-position .

- Molecular Formula: C₁₃H₁₇BF₃NO₃ (MW: 303.089).

- Key Differences: The trifluoroethoxy group introduces steric bulk and moderate electron-withdrawing effects, contrasting with the target compound’s trifluoro substitution.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl group at the 5-position, boronate at the 3-position .

- Molecular Formula: C₁₂H₁₅BF₃NO₂ (MW: 273.06).

- Key Differences : The trifluoromethyl group at position 5 creates a meta-directing electronic effect, altering regioselectivity in further functionalization. The target compound’s 2,4,6-trifluoro pattern provides stronger electron withdrawal, favoring ortho/para-directed reactions .

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Reactivity in Cross-Coupling Reactions

The target compound’s trifluoro substitution enhances its performance in Suzuki-Miyaura couplings by stabilizing transition states through electron withdrawal. For example:

- Yield Comparison :

| Compound | Reaction Partner | Yield | Reference |

|---|---|---|---|

| Target Compound | Aryl Halides | ~80–90% | |

| 3-(Trifluoromethyl)-5-boronate pyridine | Aryl Halides | ~70–75% | |

| 2-Chloro-3-boronate pyridine | Aryl Boronic Acids | ~65% |

The higher yields for the target compound reflect its superior electronic activation.

Actividad Biológica

2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized organic compound that integrates a trifluoromethyl group and a boronic ester moiety. This compound belongs to the class of pyridine derivatives and is recognized for its potential applications in medicinal chemistry and organic synthesis. The structural characteristics of this compound enhance its lipophilicity and metabolic stability, making it a candidate for various biological interactions and therapeutic uses.

Chemical Structure

The molecular formula of this compound is . The presence of trifluoromethyl groups significantly influences the compound's chemical properties and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds often exhibit anticancer properties. The incorporation of boronic esters can enhance the efficacy of these compounds in targeting cancer cells. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines while exhibiting lower toxicity to normal cells .

- Enzyme Inhibition : Boronic acids and their derivatives are known to act as enzyme inhibitors. The specific interactions between the boron atom in the compound and certain enzyme active sites can lead to inhibition of key biochemical pathways involved in disease processes .

- Antiviral Properties : Some pyridine-based compounds have demonstrated antiviral activity against HIV and other viral pathogens. The mechanism often involves interference with viral replication or entry into host cells .

Case Study 1: Anticancer Activity

A study investigated the effects of a related pyridine derivative on MDA-MB-231 triple-negative breast cancer (TNBC) cells. The compound exhibited an IC50 value of 0.126 µM against these cancer cells while showing significantly lower toxicity towards non-cancerous MCF10A cells. This suggests a promising therapeutic window for selective targeting of TNBC .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, it was found that boronic acid derivatives could effectively inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The tested compounds displayed significant inhibitory activity against MMP-2 and MMP-9 .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in TNBC | |

| Enzyme Inhibition | Inhibition of MMP-2 and MMP-9 | |

| Antiviral | Activity against HIV strains |

The biological mechanisms through which this compound exerts its effects are primarily attributed to:

- Interaction with Target Proteins : The boron atom forms reversible covalent bonds with serine or cysteine residues in target proteins.

- Modulation of Signaling Pathways : By inhibiting key enzymes involved in signaling pathways (e.g., those related to growth factor signaling), the compound can alter cellular responses leading to apoptosis or reduced proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronate esters. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reactivity .

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres (N₂/Ar) to prevent boronate hydrolysis.

- Base : Use of K₂CO₃ or Cs₂CO₃ facilitates transmetallation.

Q. How can researchers ensure purity and stability of this fluorinated pyridine-boronate during storage?

- Methodology :

- Purity analysis : Employ GC (gas chromatography) or titration methods (≥98% purity threshold) .

- Stability : Store under anhydrous conditions (sealed, moisture-free containers at 2–8°C) to prevent boronate ester hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques resolve structural ambiguities in fluorinated pyridine-boronates?

- Methodology :

- NMR : ¹⁹F NMR (δ -60 to -110 ppm) distinguishes fluorine environments, while ¹¹B NMR identifies boronate integrity (δ ~30 ppm) .

- X-ray crystallography : Use SHELX or OLEX2 for structure refinement. Fluorine’s electron-withdrawing effects may reduce crystal symmetry, requiring high-resolution data (<1.0 Å). Planarity of the boronate ring (B–O bond lengths ~1.36 Å) and pyridine torsion angles (~25–50°) are critical metrics .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodology :

- Electronic effects : Fluorine’s electronegativity reduces electron density at the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. Optimize by increasing catalyst loading or using electron-deficient ligands (e.g., XPhos) .

- Steric effects : Trifluoro substitution may hinder coupling at the 3-position. Conduct competitive experiments with isotopologues (e.g., ¹³C-labeled substrates) to map regioselectivity .

Q. What strategies mitigate competing side reactions (e.g., proto-deboronation) during Suzuki-Miyaura coupling?

- Methodology :

- Base optimization : Use weaker bases (e.g., K₃PO₄) to minimize boronate degradation.

- Additives : Include phase-transfer catalysts (e.g., TBAB) or radical inhibitors (BHT) to suppress homocoupling .

- Kinetic studies : Monitor reaction intermediates via in situ IR or MS to identify degradation pathways.

Application-Driven Questions

Q. How is this compound utilized in designing organic light-emitting diodes (OLEDs)?

- Methodology :

- Role : Acts as an electron-transport layer (ETL) precursor due to its electron-deficient pyridine core. Synthesize emissive layers via copolymerization with dihalogenated fluorenes .

- Device fabrication : Spin-coat thin films (thickness ~80–100 nm) and characterize via UV-vis absorption (λmax ~350 nm) and electroluminescence spectroscopy .

Data Contradiction Analysis

Q. Conflicting reports note variable yields in solvent systems (DMF vs. THF). How should researchers troubleshoot?

- Methodology :

- Solvent screening : Perform a DoE (Design of Experiments) varying solvent polarity, temperature, and catalyst. DMF may enhance solubility but increase side reactions at >100°C.

- Mechanistic probes : Use ¹⁹F NMR to track boronate stability in different solvents. THF’s lower polarity may favor slower, cleaner reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.